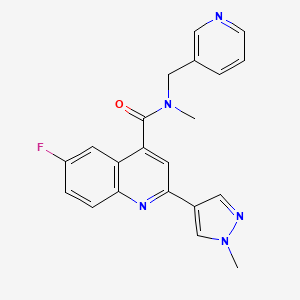
4-(2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FL-41 and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
FL-41 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and optometry. In neuroscience, FL-41 has been shown to reduce the sensitivity of certain neurons to light, which may have implications for the treatment of migraines and other light-sensitive conditions. In pharmacology, FL-41 has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In optometry, FL-41 has been used as a tint for glasses to reduce light sensitivity in individuals with certain eye conditions.
作用機序
The exact mechanism of action of FL-41 is not fully understood. However, it is believed that FL-41 acts by blocking certain receptors in the brain that are involved in the perception of light. This may explain its ability to reduce light sensitivity in individuals with certain conditions.
Biochemical and Physiological Effects
FL-41 has been shown to have a number of biochemical and physiological effects. In addition to its ability to reduce light sensitivity, FL-41 has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of FL-41 for lab experiments is its ability to reduce light sensitivity in certain cells and tissues. This may be useful in studying the effects of light on various biological processes. However, one limitation of FL-41 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on FL-41. One area of interest is the development of new therapeutic agents based on FL-41 for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of FL-41 on light sensitivity and other biological processes. Additionally, there is a need for further research on the safety and toxicity of FL-41, particularly in the context of its potential use as a therapeutic agent.
特性
IUPAC Name |
4-(2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)11(8-15(21)20-13)10-6-4-5-7-12(10)19/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFBEQFCVGFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4189852.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4189858.png)
![dimethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]terephthalate](/img/structure/B4189871.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4189874.png)
![methyl 11-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4189880.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4189888.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4189896.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4189909.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4189915.png)

![N-cyclohexyl-4-[(1-methyl-5-nitro-1H-benzimidazol-2-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4189938.png)
![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189943.png)